2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O3/c1-10-8-11(23-2)9-14(21)20(10)7-6-19-16(22)15-12(17)4-3-5-13(15)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXQQZDVAAXELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC=C2F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyridinone Moiety: The pyridinone moiety can be introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridinone derivative.
Methoxy Group Addition: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridinone ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), which play a vital role in cancer progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that certain benzamide derivatives possess significant antibacterial and antifungal properties. For example, modified benzamides have been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to established antibiotics such as ofloxacin and fluconazole . The introduction of fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of new benzamide analogues, several compounds were tested for their anticancer activity against human cancer cell lines. Among these, derivatives with structural similarities to this compound showed significant cytotoxic effects with IC50 values in the low micromolar range . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Screening
A series of benzamide derivatives were synthesized and screened for antimicrobial activity. Compounds exhibiting structural features akin to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The most active compound had a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzamide derivatives from the evidence, focusing on key structural variations and their implications:
Key Findings from Structural Comparisons:
Fluorination Patterns : The target’s 2,6-difluoro substitution on benzamide is distinct from 2,4-difluoro in diflufenican () and absent in thienyl/isoxazole analogs. Fluorination enhances lipophilicity and metabolic stability, critical for drug bioavailability .
Heterocyclic Core: The dihydropyridinone in the target contrasts with pyridine (Compound 15), isoxazole (Compound 20), and oxadiazole (Compound 45). Partial saturation in dihydropyridinone may reduce oxidative metabolism compared to fully aromatic systems .
Linker Flexibility : Ethyl linkers are common across analogs, but substituents on the terminal heterocycle (e.g., methoxy vs. nitro groups) dictate electronic and steric interactions with biological targets .
Research Implications and Limitations
- Synthetic Challenges: The dihydropyridinone moiety may require specialized synthetic routes compared to simpler pyridine or isoxazole derivatives.
- Activity Data Gap: No direct pharmacological data for the target compound are provided in the evidence; further in vitro/in vivo studies are needed to confirm hypothesized activities.
- Patent Context : Many analogs (e.g., ) are patented for therapeutic uses, indicating a robust interest in benzamide derivatives for drug development .
Biological Activity
2,6-Difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₄F₂N₂O₂
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival.
- FtsZ Inhibition : The compound has been identified as a potential inhibitor of FtsZ, a protein essential for bacterial cell division. Studies indicate that fluorination enhances binding affinity to the FtsZ protein, leading to effective antibacterial activity against strains such as Staphylococcus aureus .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism may involve the modulation of cell cycle-related proteins, which are pivotal in cancer progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound.
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antibacterial | FtsZ | Inhibition of bacterial growth | |
| Antitumor | Cancer cell lines | Cytotoxicity | |
| Enzyme inhibition | Various kinases | Reduced enzyme activity |
Case Study 1: Antibacterial Efficacy
In a study focusing on the antibacterial properties of fluorinated benzamides, this compound was tested against several bacterial strains. Results indicated a significant reduction in colony-forming units (CFUs) for S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Properties
A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The study highlighted its ability to affect key regulatory proteins involved in the cell cycle, suggesting a mechanism for its anticancer effects .
Q & A
Basic: What synthetic strategies are recommended for preparing 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridinone core via cyclization of substituted β-keto esters under acidic conditions.
- Step 2: Alkylation of the pyridinone nitrogen using 2-chloroethylamine derivatives.
- Step 3: Coupling the ethylamine intermediate with 2,6-difluorobenzoyl chloride via amide bond formation.
Optimization Parameters:
- Temperature Control: Pyridinone cyclization requires strict temperature regulation (70–90°C) to avoid side reactions like over-oxidation .
- Catalyst Selection: Palladium-based catalysts improve coupling efficiency in amide formation .
- Purification: HPLC or column chromatography is critical for isolating intermediates with >95% purity .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., difluoro groups at C2/C6 of benzamide, methoxy group at C4 of pyridinone) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 377.12) .
- HPLC-PDA: Assesses purity (>98%) and detects trace impurities from incomplete coupling reactions .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- Kinase Profiling Assays: Screen against kinase libraries to identify inhibition of targets like MAPK or CDKs, given structural similarity to kinase inhibitors .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (e.g., Kd values) to receptors like GPCRs .
- CRISPR-Cas9 Knockout Models: Confirm target specificity by observing loss of compound activity in gene-edited cell lines .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Modification Sites:
- Assays: Use IC50 determinations in dose-response curves (e.g., cancer cell viability assays) to rank derivatives .
Advanced: What challenges arise when translating in vitro activity to in vivo models, and how can they be addressed?
Answer:
- Pharmacokinetic (PK) Hurdles: Poor solubility or rapid metabolism may reduce bioavailability. Solutions include:
- Toxicity Screening: Use zebrafish embryos for rapid hepatotoxicity assessment before rodent studies .
Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell line genetic backgrounds, serum concentrations) that may alter compound efficacy .
- Dose-Response Replication: Validate results using orthogonal assays (e.g., Western blot vs. ELISA for protein inhibition) .
- Statistical Rigor: Apply multivariate analysis to account for confounding variables like pH or temperature fluctuations .
Advanced: What methodologies are recommended for assessing this compound’s environmental impact in ecotoxicology studies?
Answer:
- OECD Guidelines: Follow Test No. 201 (Algal Growth Inhibition) and 211 (Daphnia Reproduction) to evaluate aquatic toxicity .
- Bioaccumulation Potential: Calculate logP values (e.g., using EPI Suite) to predict persistence in soil/water systems .
- Metabolite Profiling: Use LC-MS/MS to identify degradation products in simulated wastewater .
Advanced: How can computational models enhance the study of this compound’s mechanism of action?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses with targets like ATP-binding pockets using the compound’s 3D structure .
- QSAR Modeling: Corrogate substituent electronegativity (e.g., fluorine atoms) with antibacterial IC50 values .
- Molecular Dynamics (GROMACS): Simulate ligand-receptor stability over 100-ns trajectories to validate docking hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
